molecular formula C11H15Cl2NO B13646127 (2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride

(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B13646127
M. Wt: 248.15 g/mol
InChI Key: FEWOIWCVUUXSPQ-PPHPATTJSA-N
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Description

(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenoxy methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 4-chlorophenoxy methyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(4-methylphenoxy)methyl]pyrrolidine hydrochloride
  • (2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride
  • (2S)-2-[(4-bromophenoxy)methyl]pyrrolidine hydrochloride

Uniqueness

(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted research applications.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1

InChI Key

FEWOIWCVUUXSPQ-PPHPATTJSA-N

Isomeric SMILES

C1C[C@H](NC1)COC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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